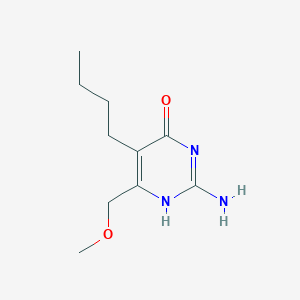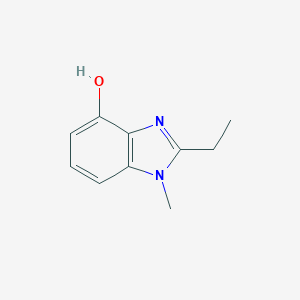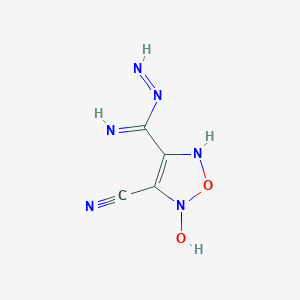
2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to "2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol," often involves the condensation of β-keto esters with guanidines or amidines. A study by Craciun et al. (1998) on novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones via condensation reactions highlights methods that could be applicable to synthesizing related compounds (Craciun et al., 1998).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including potential configurations of "2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol," often features planar ring systems facilitating hydrogen bonding and π-π interactions. For instance, the crystal and molecular structure of a closely related pyrimidine, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was studied by Craciun et al. (1998), providing insights into the tautomeric nature and hydrogen bonding patterns that could be relevant (Craciun, Huang, & Mager, 1998).
Chemical Reactions and Properties
Pyrimidine compounds participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which can alter their physical and chemical properties. The work by Botta et al. (1985) on the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into different derivatives via reactions with amines and SOCl2-DMF illustrates the chemical versatility of pyrimidines (Botta et al., 1985).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the structural analysis of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine revealed how intramolecular and intermolecular hydrogen bonds impact its solid-state arrangement (Trilleras et al., 2009).
Aplicaciones Científicas De Investigación
Enantiomerically Pure β-Amino Acids Synthesis
Research on pyrimidinol derivatives such as 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol has led to advancements in the synthesis of enantiomerically pure β-amino acids. These are crucial for developing pharmaceuticals with higher specificity and efficacy. For instance, the synthesis of enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone showcases the importance of pyrimidinol derivatives in medicinal chemistry. This process involves several steps, including acylation, annulation, and stereoselective reactions, demonstrating the compound's versatility in synthesizing biologically active molecules (Lakner et al., 2003).
Hydrogen-Bonded Sheets Formation
Another significant application is in the field of crystallography, where 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives form hydrogen-bonded sheets. These structures are vital for understanding the electronic and structural properties of crystalline materials. Such insights can lead to the development of new materials with specific optical or electronic properties, beneficial for electronics and photonics industries (Trilleras et al., 2009).
Histamine H4 Receptor Ligands
In pharmaceutical research, a series of 2-aminopyrimidines, similar in structure to 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown potential in treating inflammatory conditions and pain, indicating the therapeutic applications of pyrimidinol derivatives (Altenbach et al., 2008).
Fluorescent Sensor for Aluminum Ion Detection
Pyrimidinol derivatives have also been applied in developing fluorescent sensors for metal ions. For example, a turn-on ESIPT based fluorescent sensor using 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1) selectively recognizes aluminum ions. Such sensors have applications in environmental monitoring, biological imaging, and logic gate constructions, demonstrating the compound's versatility in sensor technology (Yadav & Singh, 2018).
Selective Fluorometric Detection of Nucleic Acids
Additionally, pyrimidinol derivatives have been utilized in developing selective fluorometric sensors for detecting guanosine-containing sequences in oligodeoxynucleotides. This application is crucial for genetic research and diagnostics, where accurate and selective detection of nucleic acid sequences is essential (Hudson & Choghamarani, 2007).
Propiedades
IUPAC Name |
2-amino-5-butyl-4-(methoxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-5-7-8(6-15-2)12-10(11)13-9(7)14/h3-6H2,1-2H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBAXQNZHKKRDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384572 |
Source


|
| Record name | 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |
CAS RN |
175137-37-8 |
Source


|
| Record name | 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)


![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)

